molecular formula C14H11Cl2NO2 B10869959 N-(3,5-dichlorophenyl)-2-methoxybenzamide

N-(3,5-dichlorophenyl)-2-methoxybenzamide

Cat. No.: B10869959
M. Wt: 296.1 g/mol
InChI Key: JYAGNPSOTHXIPB-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a methoxy substituent at the ortho position of the benzamide ring. The 3,5-dichloro substitution pattern on the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, crystallinity, and biological activity. This compound is structurally related to agrochemicals, as seen in , where dichlorophenyl-containing amides are metabolites of fungicides like iprodione .

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-12(13)14(18)17-11-7-9(15)6-10(16)8-11/h2-8H,1H3,(H,17,18)

InChI Key

JYAGNPSOTHXIPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3,5-dichlorophenyl-2-methoxybenzoic acid, while nucleophilic substitution of the chlorine atoms can produce various substituted benzamides .

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Crystallographic Properties

Key Comparisons:
  • N-(3,5-Dichlorophenyl)-2-fluorobenzamide (H59574): Replacing the methoxy group with fluorine reduces steric bulk and alters electronic properties.
  • N-(3,5-Dimethoxyphenyl)benzamide : The dimethoxy groups (electron-donating) contrast with dichloro substituents (electron-withdrawing). Crystallographic data () show that dimethoxy substitution results in a planar methoxyphenyl amide segment with intermolecular O···N hydrogen bonding (2.831 Å), whereas dichloro analogs () exhibit tighter packing due to Cl···Cl interactions .
  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide: The trichloro-acetamide group introduces additional steric and electronic effects. X-ray studies () reveal that dichloro substitution at meta positions leads to monoclinic crystal systems (space group P21/c), whereas methyl substituents (e.g., 3,5-dimethylphenyl analog) result in triclinic systems (space group P-1) .
Table 1: Crystallographic and Substituent Comparison
Compound Substituents (Benzamide/Phenyl) Crystal System Space Group Intermolecular Interactions
N-(3,5-Dichlorophenyl)-2-methoxybenzamide 2-OCH3; 3,5-Cl2 Not reported Not reported Likely Cl···Cl and C–H···O bonds
N-(3,5-Dimethoxyphenyl)benzamide 3,5-OCH3; H (benzamide) Monoclinic C2/c O3···N (2.831 Å)
N-(3,5-Dichlorophenyl)-trichloro-acetamide 3,5-Cl2; CO-CCl3 Monoclinic P21/c Cl···Cl (3.45 Å)

Electronic and Steric Influence of Substituents

  • Meta-Substitution Trends: demonstrates that meta-substituted electron-withdrawing groups (e.g., Cl, NO2) significantly distort crystal lattices and increase melting points. For example, 3,5-dichloro substitution in acetamides reduces symmetry (Z’ = 1) compared to dimethyl analogs (Z’ = 2) .
  • Ortho-Methoxy vs. Fluoro : The methoxy group in this compound provides moderate steric hindrance and electron-donating resonance effects, whereas fluoro substituents (e.g., H59574 in ) prioritize electronic effects over steric .

Biological Activity

N-(3,5-dichlorophenyl)-2-methoxybenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H13_{13}Cl2_{2}NO and a molecular weight of approximately 304.17 g/mol. The compound features a benzamide backbone with a dichlorophenyl group and a methoxy substituent, which contribute to its unique biological properties.

Research indicates that this compound modulates various signaling pathways, notably the Wnt/Frizzled signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival, making it a significant target in cancer therapy. The compound's ability to influence this pathway suggests its potential as a therapeutic agent for diseases characterized by dysregulated Wnt signaling, such as cancer .

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies revealed that this compound exhibited significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50_{50} values indicating effective concentrations for inhibition.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Data

  • In Vitro Antiproliferative Activity :
    • MCF-7 Cell Line : The compound showed an IC50_{50} of approximately 3.1 µM.
    • HCT116 Cell Line : Exhibited an IC50_{50} of around 5.3 µM.
    • These results indicate selective activity against specific cancer cell lines, suggesting potential for targeted therapy .
  • Mechanistic Studies :
    • This compound was found to reduce cytosolic β-catenin levels in treated cells, implicating its role in Wnt pathway modulation .
    • Western blot analyses confirmed alterations in protein expression linked to apoptosis and cell cycle regulation upon treatment with the compound.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50_{50} (µM)Notable Activity
This compoundStructure3.1 (MCF-7)Antiproliferative
IMD-0354Structure0.5 (Mtb)IκB kinase β inhibitor
Salicylanilide derivativesStructure1.2–5.3 (various)Antimycobacterial

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